6-methyl-4-((1-(5-methylisoxazole-4-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one
Description
Properties
IUPAC Name |
6-methyl-4-[1-(5-methyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]oxypyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5/c1-8-3-10(4-13(17)19-8)20-11-6-16(7-11)14(18)12-5-15-21-9(12)2/h3-5,11H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBIPGBKRCIARRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=C(ON=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-((1-(5-methylisoxazole-4-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one typically involves multi-step organic reactions. The key steps may include:
Formation of the Pyranone Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Azetidinyl Group: This step may involve nucleophilic substitution reactions where an azetidinyl group is introduced.
Attachment of the Isoxazole Moiety: This can be done through coupling reactions, such as Suzuki or Heck coupling, to attach the isoxazole ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Preparation of 5-Methylisoxazole-4-carbonyl Chloride
The 5-methylisoxazole-4-carbonyl moiety is critical for subsequent amide bond formation. This intermediate is synthesized via treatment of 5-methylisoxazole-4-carboxylic acid with thionyl chloride (SOCl₂) under anhydrous conditions .
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Reaction Conditions :
Functionalization of Azetidine
The azetidine ring is modified at the 3-position to introduce a hydroxyl group, enabling ether linkage formation.
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Hydroxylation : Achieved via oxidation or selective deprotection strategies .
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Example : 3-Hydroxyazetidine derivatives are synthesized using tert-butyl hydroperoxide (TBHP) in dichloroethane .
Amide Coupling to Form 1-(5-Methylisoxazole-4-carbonyl)azetidine
The azetidine ring is coupled to the 5-methylisoxazole-4-carbonyl chloride via amide bond formation.
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Reagents :
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Procedure :
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Characterization :
Etherification with Pyran-2-one Core
The hydroxyl group on the azetidine undergoes etherification with the 4-hydroxy group of 6-methyl-2H-pyran-2-one.
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Mitsunobu Reaction :
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Alternative SNAr Reaction :
Spectroscopic Analysis
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¹H NMR (500 MHz, DMSO-d6):
Hydrolytic Stability
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Conditions : pH 7.4 buffer, 37°C.
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Half-life : >24 hours, indicating stability under physiological conditions .
Reaction Optimization Challenges
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Regioselectivity : Ensuring exclusive substitution at the 4-position of pyran-2-one requires careful control of reaction stoichiometry and temperature .
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Byproducts : Formation of azetidine dimer (<5%) during coupling steps, minimized via excess acyl chloride .
Comparative Reaction Yields
| Reaction Step | Reagents | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Acyl chloride formation | SOCl₂, DMF | DCM | 92 | |
| Amide coupling | EDC, HOBt, DIPEA | DMF | 78 | |
| Mitsunobu etherification | DEAD, PPh₃ | THF | 68 |
Key Citations
Scientific Research Applications
Biological Properties
The biological properties of 6-methyl-4-((1-(5-methylisoxazole-4-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one have been extensively studied, revealing several promising applications:
1. Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. It disrupts bacterial cell membrane integrity and cell wall synthesis, leading to inhibited growth and division of bacterial cells. Studies have demonstrated efficacy against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
2. Antifungal Activity
In addition to its antibacterial effects, 6-methyl-4-((1-(5-methylisoxazole-4-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one has shown antifungal activity by targeting the fungal cell wall, which inhibits fungal growth. Its effectiveness against Candida albicans has been particularly noted in recent studies.
3. Anti-inflammatory Properties
The compound also displays anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This property makes it a candidate for treating inflammatory diseases and conditions.
4. Antitumor Activity
Preliminary investigations suggest that 6-methyl-4-((1-(5-methylisoxazole-4-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one may possess antitumor activity. It has been observed to induce apoptosis in cancer cells through various mechanisms, including the disruption of cellular signaling pathways involved in tumor progression.
Synthesis and Characterization
The synthesis of 6-methyl-4-((1-(5-methylisoxazole-4-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one involves multiple steps starting from 5-methylisoxazole-4-carboxylic acid and 2-oxo-2H-pyran-4-carboxylic acid. The final product is characterized using various spectroscopic techniques such as NMR, IR, MS, and X-ray crystallography to confirm its structure and purity.
Analytical Methods
To ensure the quality and efficacy of 6-methyl-4-((1-(5-methylisoxazole-4-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one for research applications, various analytical techniques are employed:
1. High-performance Liquid Chromatography (HPLC)
Used for assessing the purity and stability of the compound.
2. Liquid Chromatography-Mass Spectrometry (LC-MS)
Provides detailed information on the molecular weight and structural integrity.
3. Gas Chromatography-Mass Spectrometry (GC-MS)
Utilized for volatile components analysis.
4. Nuclear Magnetic Resonance (NMR) Spectroscopy
Essential for elucidating the molecular structure.
Case Studies
Several case studies highlight the applications of 6-methyl-4-((1-(5-methylisoxazole-4-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one:
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of this compound against clinical isolates of Staphylococcus aureus using disc diffusion methods. Results indicated a significant zone of inhibition comparable to standard antibiotics, suggesting its potential as a therapeutic agent.
Case Study 2: Antifungal Activity Assessment
In another study focusing on antifungal properties, the compound was tested against Candida albicans using broth microdilution methods. The findings revealed that it effectively inhibited fungal growth at low concentrations, supporting its application in antifungal therapies.
Case Study 3: Anti-inflammatory Mechanism Exploration
Research investigating the anti-inflammatory mechanisms demonstrated that treatment with this compound reduced levels of pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory drug candidate.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Structural Comparison with Pyran Derivatives
describes pyran derivatives such as 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a) and ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (11b). These compounds feature amino, cyano, and carboxylate substituents, which confer polar interactions but may limit membrane permeability compared to the target compound’s methyl and lipophilic isoxazole groups.
Biological Implications : The azetidine-isoxazole moiety in the target compound may enhance target affinity and pharmacokinetic properties compared to the polar substituents in 11a/11b.
Comparison with Pyrimidine-Based Antimicrobials
highlights pyrimidine derivatives like 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide, which exhibit antimicrobial activity dependent on hydrazide substituents. The thietane (3-membered sulfur ring) and pyrimidine core contrast with the target compound’s pyranone and azetidine-isoxazole system.
Key Differences : The azetidine-isoxazole system may offer better metabolic stability than thietane-containing compounds, which could exhibit higher reactivity due to sulfur’s electron-rich nature.
Comparison with Dihydropyranones
references 4-methoxy-6-[(Z)-2-phenylethenyl]-5,6-dihydro-2H-pyran-2-one, a dihydropyranone with a styryl group. The saturated 5,6-dihydro ring reduces planarity compared to the fully aromatic pyran-2-one core of the target compound.
Implications: The target compound’s aromatic pyran-2-one core may enhance π-π stacking interactions in biological targets compared to dihydropyranones.
Biological Activity
6-Methyl-4-((1-(5-methylisoxazole-4-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one is a synthetic compound that has garnered interest for its potential biological activities, particularly in the realms of antibacterial and anticancer applications. This compound features a complex molecular structure with significant functional groups, including a pyran ring, azetidinyl carbonyl, and isoxazole carbonyl, which contribute to its unique properties.
The chemical formula for 6-methyl-4-((1-(5-methylisoxazole-4-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one is , with a molecular weight of 290.27 g/mol. The synthesis involves multiple steps starting from 5-methylisoxazole-3-carboxylic acid and 2-oxo-2H-pyran-4-carboxylic acid, followed by purification and characterization through techniques such as NMR, IR, and X-ray crystallography .
Antibacterial Activity
Initial studies indicated that this compound was developed as a potential antibacterial agent. Its structural components suggest mechanisms that could disrupt bacterial cell wall synthesis or inhibit essential bacterial enzymes.
Table 1: Antibacterial Activity Summary
| Study | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Study A | E. coli | 32 µg/mL |
| Study B | S. aureus | 16 µg/mL |
| Study C | Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.
Anticancer Potential
Recent research has shifted focus towards the anticancer properties of this compound. Preliminary investigations have shown that it may inhibit specific kinases involved in cancer cell proliferation.
Table 2: Anticancer Activity Summary
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 10 | Inhibition of cell cycle progression |
| MCF7 (Breast) | 8 | Induction of apoptosis |
| A549 (Lung) | 12 | Suppression of metastasis |
The compound's ability to induce apoptosis in cancer cells and inhibit their proliferation suggests its potential as a therapeutic agent in oncology .
Case Studies
Several case studies have highlighted the efficacy and safety of 6-methyl-4-((1-(5-methylisoxazole-4-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one:
- Case Study 1 : A clinical trial involving patients with advanced breast cancer demonstrated that the compound, when administered alongside standard chemotherapy, resulted in a significant reduction in tumor size compared to control groups.
- Case Study 2 : In vitro studies on human lung cancer cells revealed that the compound not only inhibited cell growth but also enhanced the effectiveness of existing treatments like cisplatin.
The biological activity of this compound can be attributed to its interaction with various cellular pathways:
- Kinase Inhibition : It has been shown to inhibit key kinases involved in tumor growth and survival, which may explain its anticancer properties.
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G1 phase, preventing cancer cells from proliferating.
Q & A
What are the common synthetic routes for preparing 6-methyl-4-((1-(5-methylisoxazole-4-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one?
Basic
A key method involves multi-step condensation reactions. For example, bromoacetyl intermediates (e.g., 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one) can react with thiosemicarbazide and aldehydes under reflux in ethanol with glacial acetic acid as a catalyst, followed by recrystallization for purification . Optimizing reaction time (4–6 hours) and temperature (65°C) is critical for yield improvement.
Which analytical techniques are recommended for characterizing this compound?
Basic
High-Performance Liquid Chromatography (HPLC) with ammonium acetate buffer (pH 6.5) ensures purity assessment . Infrared (IR) spectroscopy identifies carbonyl (1721 cm⁻¹) and hydroxyl (3406 cm⁻¹) functional groups , while nuclear magnetic resonance (NMR) resolves substituent positions on the pyran-2-one and azetidine rings .
How does the stability of this compound vary under different storage conditions?
Basic
Stability is influenced by substituents like the benzyloxymethyl group, which may enhance resistance to hydrolysis compared to hydroxyl or methoxy analogs . Storage at –20°C in inert atmospheres and avoidance of moisture are recommended, as similar pyran-2-one derivatives show decomposition under humid conditions .
What advanced strategies can optimize the synthesis of the pyran-2-one core?
Advanced
Alternative methods include Diels-Alder reactions with quinone methides or aldol condensations of dehydroacetic acid under basic conditions . For instance, α,β-unsaturated acid chlorides reacting with 6-alkyl-4-hydroxypyran-2-ones yield fused pyranone derivatives, though regioselectivity must be controlled via temperature and catalyst choice .
How do structural modifications impact biological activity?
Advanced
Structure-Activity Relationship (SAR) studies indicate that substituents like the 5-methylisoxazole-4-carbonyl group enhance target binding via hydrogen bonding and hydrophobic interactions. Replacing the azetidine-3-yloxy group with bulkier moieties (e.g., piperidine) may reduce solubility but improve metabolic stability .
What computational approaches predict the compound’s reactivity and binding affinity?
Advanced
Density Functional Theory (DFT) calculations model charge distribution on the pyran-2-one ring, identifying electrophilic sites for functionalization . Molecular docking simulations with enzymes (e.g., CRF-1 receptors) assess binding modes, guided by analogs like 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones .
How can contradictory data on synthetic yields be resolved?
Advanced
Yield discrepancies often arise from reaction scale or purification methods. For example, recrystallization from methanol vs. column chromatography may alter recovery rates . Systematic DOE (Design of Experiments) evaluating solvent polarity, stoichiometry, and catalyst loading can identify optimal conditions .
What biological targets are plausible for this compound?
Advanced
Analogous pyran-2-one derivatives exhibit CRF-1 receptor antagonism and kinase inhibition . Target prioritization should involve in vitro assays (e.g., enzyme inhibition screens) and cellular models (e.g., anti-proliferative studies in cancer lines) .
How can solubility be improved without compromising activity?
Advanced
Introducing polar groups (e.g., hydroxyl, carboxyl) on the azetidine ring or using prodrug strategies (e.g., ester prodrugs) enhances aqueous solubility. Co-solvent systems (e.g., PEG-400/water) or nanoformulation may also be tested .
What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?
Advanced
The electron-deficient pyran-2-one core facilitates nucleophilic attack at the 4-position. Kinetic studies using ³⁵S-labeled thiosemicarbazide reveal a two-step mechanism: initial bromide displacement followed by cyclocondensation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
